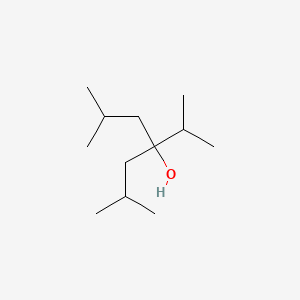
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is an organic compound with the molecular formula C12H26O It is a branched-chain alcohol, characterized by the presence of two methyl groups and an isopropyl group attached to the heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol typically involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-4-one, followed by reduction. One common method is the Grignard reaction, where 2,6-dimethylheptan-4-one reacts with isopropylmagnesium bromide to form the corresponding alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to achieve efficient conversion to the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(1-methylethyl)heptan-4-one or 2,6-Dimethyl-4-(1-methylethyl)heptanoic acid.
Reduction: 2,6-Dimethyl-4-(1-methylethyl)heptane.
Substitution: 2,6-Dimethyl-4-(1-methylethyl)-4-heptyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-(1-methylethyl)heptane: Lacks the hydroxyl group, making it less reactive in oxidation and substitution reactions.
2,6-Dimethyl-4-(1-methylethyl)heptan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyl-4-(1-methylethyl)heptanoic acid: Contains a carboxyl group, making it more acidic and suitable for different chemical transformations.
Uniqueness
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity, while the hydroxyl group provides a site for hydrogen bonding and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C12H26O |
|---|---|
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-propan-2-ylheptan-4-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-12(13,11(5)6)8-10(3)4/h9-11,13H,7-8H2,1-6H3 |
Clave InChI |
MRVUYQAVPDEPRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


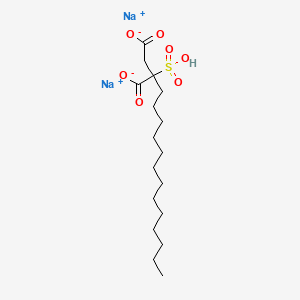
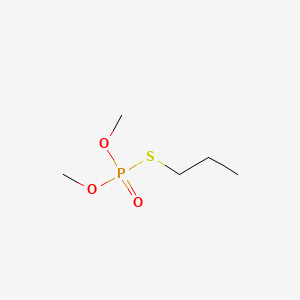
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

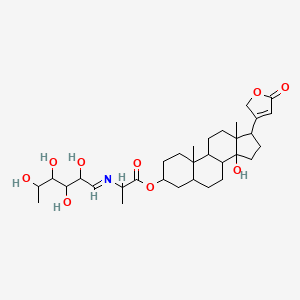
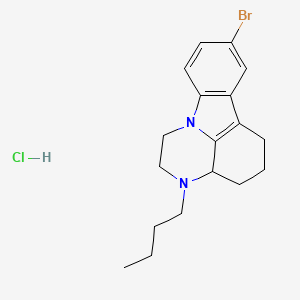
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
